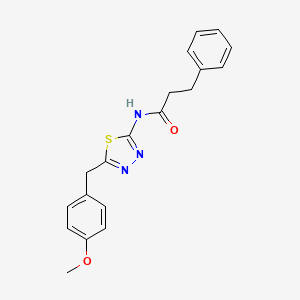

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

N-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (CAS: 521294-90-6) is a heterocyclic compound with the molecular formula C₁₉H₁₉N₃O₂S and a molecular weight of 353.44 g/mol . Its structure features a 1,3,4-thiadiazole core substituted at position 5 with a 4-methoxybenzyl group and at position 2 with a 3-phenylpropanamide moiety. This compound is part of a broader class of thiadiazole derivatives, which are studied for their diverse pharmacological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-16-10-7-15(8-11-16)13-18-21-22-19(25-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFOPXIKUTVHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves a multi-step process. One common method starts with the preparation of the thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiadiazole intermediate. The final step involves the formation of the phenylpropanamide moiety through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiadiazole derivatives are known for their ability to interfere with cancer cell proliferation. In vitro studies have indicated that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can induce apoptosis in specific cancer cell lines, suggesting its role as a lead compound in cancer therapy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Preliminary studies suggest that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide may reduce inflammation markers in animal models .

Agricultural Applications

Pesticidal Activity

The unique structure of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide lends itself to applications in agricultural chemistry. Its efficacy as a pesticide has been explored, particularly against fungal pathogens affecting crops. Field trials have indicated that this compound can effectively control certain fungal diseases while being less harmful to beneficial organisms .

Herbicidal Properties

In addition to its fungicidal properties, the compound has shown potential as a herbicide. Research on thiadiazole-based herbicides suggests that these compounds can inhibit specific enzymes involved in plant growth, leading to effective weed management strategies without adversely affecting crop yields .

Materials Science Applications

Polymer Chemistry

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have demonstrated that polymers modified with this thiadiazole derivative exhibit improved resistance to thermal degradation and oxidative stress .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a building block for creating nanostructured materials with specific functionalities, such as drug delivery systems or sensors. Research is ongoing to explore its potential in developing nanoparticles that can target specific cells or tissues in medical applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The methoxybenzyl group can enhance the compound’s binding affinity to its targets, while the phenylpropanamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Thiadiazole derivatives are structurally versatile, with modifications to substituents significantly altering their physicochemical and biological properties. Below is a detailed comparison of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide with analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The 4-methoxybenzyl group in the target compound contributes to higher molecular weight compared to the 4-fluorophenyl analog (327.38 g/mol) . Replacement of the propanamide side chain with phenoxyacetamide (as in compound 5e) increases molecular weight (533.08 g/mol) and alters solubility due to the polar oxygen atom .

- Synthetic Yields :

- Yields for related thiadiazole derivatives range from 68% to 88% , depending on substituents and reaction conditions. For example, compound 5h (benzylthio derivative) achieves 88% yield, suggesting bulky aromatic groups may stabilize intermediates .

Q & A

Q. How do researchers address stability issues in thiadiazole derivatives during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-drying under vacuum to prevent hydrolysis .

- Inert atmosphere storage : Argon or nitrogen gas in sealed vials reduces oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.